molecular formula C18H19ClN4 B11435637 6-chloro-N-cyclohexyl-2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine

6-chloro-N-cyclohexyl-2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11435637
M. Wt: 326.8 g/mol
InChI Key: YCNNEGSWFXUJIB-UHFFFAOYSA-N
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Description

6-chloro-N-cyclohexyl-2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-cyclohexyl-2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine typically involves the condensation of 2-aminopyridines with α-bromoketones. This reaction can be carried out under various conditions, including solvent-free and catalyst-free methods using microwave irradiation . The reaction is generally fast, clean, and yields high purity products. Another method involves the use of toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-cyclohexyl-2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as TBHP.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include TBHP, sodium borohydride, and various halogenating agents. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,2-a]pyridines.

Scientific Research Applications

6-chloro-N-cyclohexyl-2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-N-cyclohexyl-2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to induce apoptosis and paraptosis in cancer cells by interacting with specific cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N-cyclohexyl-2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the cyclohexyl group enhances its potential as a pharmacophore and its versatility in chemical synthesis.

Properties

Molecular Formula

C18H19ClN4

Molecular Weight

326.8 g/mol

IUPAC Name

6-chloro-N-cyclohexyl-2-pyridin-3-ylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C18H19ClN4/c19-14-8-9-16-22-17(13-5-4-10-20-11-13)18(23(16)12-14)21-15-6-2-1-3-7-15/h4-5,8-12,15,21H,1-3,6-7H2

InChI Key

YCNNEGSWFXUJIB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=C(N=C3N2C=C(C=C3)Cl)C4=CN=CC=C4

Origin of Product

United States

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